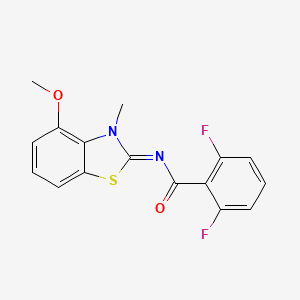

![molecular formula C10H13BClNO2 B2940935 [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid CAS No. 2377605-66-6](/img/structure/B2940935.png)

[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

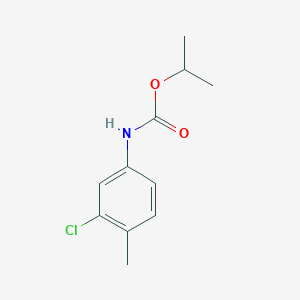

“[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to create treatments for human diseases .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It can also undergo protodeboronation, a reaction that involves the removal of a boron group .Wissenschaftliche Forschungsanwendungen

Molecular Recognition and Sensing Technologies

A study by Zhu et al. (2006) explored the N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems, including o-(pyrrolidinylmethyl)phenylboronic acid. This work is significant for understanding the molecular recognition mechanisms that can be applied in the design of chemosensors targeting substances like saccharides and catecholamines (Zhu et al., 2006).

Synthesis and Reactivity of Boronic Acids

Research by Smith et al. (2008) reported on the synthesis of various pyridylboronic acids and their application in Suzuki–Miyaura cross-coupling reactions. This includes the creation of novel heteroarylpyridine derivatives, demonstrating the utility of boronic acids in facilitating complex organic synthesis (Smith et al., 2008).

Organoborane Polymers for Fluorescent Sensing

Sundararaman et al. (2005) developed a family of main-chain organoborane polymeric Lewis acids that exhibit unique luminescence properties, which are promising for the fluorescent sensing of Lewis basic substrates. This highlights the role of boronic acids in creating materials with potential applications in detection and sensing technologies (Sundararaman et al., 2005).

Boronic Acid in Drug Discovery and Sensor Development

Mu et al. (2012) discussed the structural-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This research provides insights into designing boronic acid-based sensors for biologically important molecules (Mu et al., 2012).

Catalysis and Organic Synthesis

Wang et al. (2018) explored the catalytic capabilities of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative condensation reactions, showcasing its effectiveness in facilitating amidation between carboxylic acids and amines. This study underscores the catalytic potential of boronic acids in organic synthesis (Wang et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to have a wide range of pharmacological properties .

Mode of Action

The compound is a boronic acid derivative, which are often used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This allows for the formation of new carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Eigenschaften

IUPAC Name |

(4-chloro-3-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXPBXMZJWYKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)N2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

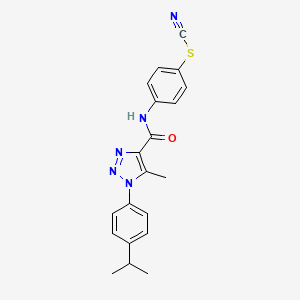

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

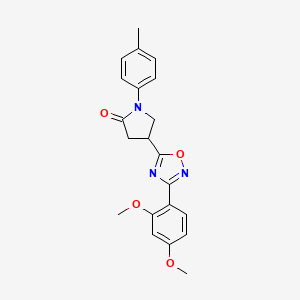

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

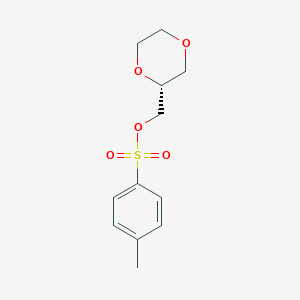

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2940855.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![N-(sec-butyl)-3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2940872.png)